4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol
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Overview
Description
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is a chemical compound with the molecular formula C8H13N3O4. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol typically involves the reaction of 1-butanol with 2-nitro-1H-imidazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly as an immunosuppressant and in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. As a derivative of cyclosporine A, it is believed to inhibit the activity of calcineurin, a protein phosphatase involved in T-cell activation. This inhibition leads to reduced production of pro-inflammatory cytokines and suppression of the immune response.
Comparison with Similar Compounds
Similar Compounds
Cyclosporine A: A well-known immunosuppressant drug with a similar mechanism of action.
Tacrolimus: Another immunosuppressant with a different molecular structure but similar therapeutic applications.
Sirolimus: An immunosuppressant that inhibits a different pathway (mTOR) but is used in similar clinical settings.
Uniqueness
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is unique due to its specific chemical structure, which combines the properties of 1-butanol and 2-nitro-1H-imidazole. This unique structure allows it to interact with molecular targets in a distinct manner, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .
Properties
IUPAC Name |
4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKPUFMJSAFQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239533 |
Source
|
Record name | RK 27 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93679-08-4 |
Source
|
Record name | RK 27 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RK 27 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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